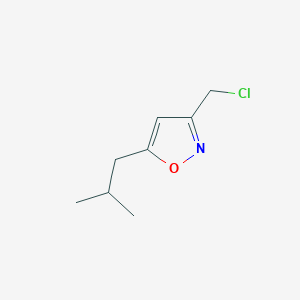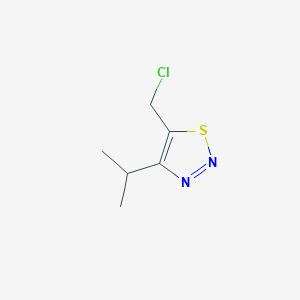![molecular formula C14H19ClN2O2 B1294087 4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-33-6](/img/structure/B1294087.png)
4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine" is a derivative of the tetrahydro-1H-benzo[e][1,4]diazepine class, which is a structural framework present in various compounds with potential pharmacological activities. The presence of a tert-butoxycarbonyl (Boc) protecting group and a chlorine substituent suggests that this compound could be an intermediate in the synthesis of more complex molecules, possibly with applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related tetrahydrobenzodiazepine derivatives has been described using solid-phase synthesis with polystyrene resin, starting from polymer-supported 1,2-diaminoethane and employing 4-chloro-2-fluoro-5-nitrobenzoic acid as a key synthon . Another approach for synthesizing tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives involves alkylation in the 1H-tautomeric form of the core structure, followed by cyclization with phenacyl-substituted analogs . These methods highlight the versatility and adaptability of synthetic routes for constructing the tetrahydrobenzodiazepine scaffold.
Molecular Structure Analysis
The molecular structure of tetrahydrobenzodiazepine derivatives has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal and molecular structure of a related compound, 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine, was determined by X-ray methods, revealing the enamide form with diacylation on nitrogen . The structural analysis of these compounds is crucial for understanding their chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of tetrahydrobenzodiazepine derivatives includes their ability to undergo various transformations, such as the reduction of nitro groups to expand the skeletal diversity . Additionally, the compounds can participate in multicomponent condensation reactions, as demonstrated by the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives using aromatic diamines, Meldrum's acid, and isocyanides . These reactions are valuable for generating libraries of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrobenzodiazepine derivatives are influenced by their molecular structure. For example, the presence of substituents such as chlorine or fluorine can affect the compound's solubility, melting point, and stability. The NMR and X-ray crystallography studies provide insights into the conformational preferences of these molecules, which are important for their physical properties and reactivity . Understanding these properties is essential for the development of these compounds as therapeutic agents or chemical tools.
Wissenschaftliche Forschungsanwendungen
-
- Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
1,2,4-Benzothiadiazine-1,1-dioxide
- Application : This compound has various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
- Results : Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
Safety And Hazards
The safety information for “4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .
Eigenschaften
IUPAC Name |
tert-butyl 7-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-5-4-11(15)8-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDLJDXSVLNEGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649621 |
Source


|
| Record name | tert-Butyl 7-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | |
CAS RN |
886364-33-6 |
Source


|
| Record name | tert-Butyl 7-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-1,2,3,5-tetrahydrobenzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine](/img/structure/B1294011.png)





![2-Ethyl-2-[(methylamino)methyl]butan-1-ol](/img/structure/B1294020.png)

![9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B1294025.png)
![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)
![5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1294027.png)